3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034552-43-5
VCID: VC7239019
InChI: InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2
SMILES: C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O
Molecular Formula: C22H20N4O2
Molecular Weight: 372.428

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

CAS No.: 2034552-43-5

Cat. No.: VC7239019

Molecular Formula: C22H20N4O2

Molecular Weight: 372.428

* For research use only. Not for human or veterinary use.

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034552-43-5

Specification

CAS No. 2034552-43-5
Molecular Formula C22H20N4O2
Molecular Weight 372.428
IUPAC Name 3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Standard InChI InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2
Standard InChI Key NZKIVZLXZDHXQS-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is C22H20N4O2\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{2}, with a molecular weight of 372.4 g/mol . The CAS Registry Number 2034552-43-5 provides definitive identification across chemical databases.

Core Structural Components

The molecule integrates three distinct subunits:

  • Quinazolin-4(3H)-one core: A bicyclic system with a ketone oxygen at position 4 and nitrogen atoms at positions 1 and 3, enabling hydrogen bonding interactions .

  • Piperidin-3-yl substituent: A six-membered nitrogen-containing ring providing conformational flexibility and serving as a spacer between the quinazolinone and indole groups .

  • 1H-Indole-2-carbonyl moiety: An aromatic indole system with a ketone linkage at position 2, offering potential π-π stacking interactions and hydrophobic binding surfaces .

Physicochemical Properties

PropertyValue
Molecular FormulaC22H20N4O2\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{2}
Molecular Weight372.4 g/mol
Hydrogen Bond Donors2 (quinazolinone NH, indole NH)
Hydrogen Bond Acceptors4 (two ketones, two amines)
Rotatable Bonds4
Topological Polar Surface Area77.8 Ų

Data derived from PubChem and Chemsrc entries .

Synthetic Pathways and Optimization

While no explicit synthesis for this compound appears in literature, analogous quinazolinone-piperidine hybrids suggest viable routes based on copper-catalyzed coupling and nucleophilic substitution .

Key Synthetic Steps

  • Quinazolinone Core Formation:
    Copper(II) acetate-mediated cyclization of 2-isocyanobenzoates with amines generates the quinazolin-4(3H)-one scaffold. Typical conditions involve dichloromethane solvent, triethylamine base, and room temperature reactions over 20–60 minutes .

  • Piperidine Functionalization:
    N-acylation of piperidin-3-amine with indole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, EtOAc) yields the 1-(indole-2-carbonyl)piperidine intermediate.

  • Final Coupling:
    Mitsunobu reaction or nucleophilic aromatic substitution links the piperidine subunit to the quinazolinone’s N3 position. Copper catalysis (e.g., Cu(OAc)2_2·H2_2O) enhances coupling efficiency in aprotic solvents .

Purification and Characterization

Column chromatography with gradient elution (cyclohexane/ethyl acetate 4:1 to 2:1) typically isolates the product. Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • 1H^1 \text{H} NMR:

    • Quinazolinone C8-H: δ 8.3–8.4 ppm (dd, J=8.01.5HzJ = 8.0–1.5 \, \text{Hz})

    • Indole C3-H: δ 7.1–7.3 ppm (s, 1H)

    • Piperidine CH2_2: δ 2.6–3.1 ppm (m)

  • 13C^{13} \text{C} NMR:

    • Quinazolinone C4=O: δ 160–162 ppm

    • Indole carbonyl: δ 168–170 ppm

Structural and Electronic Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

Frontier Molecular Orbitals

  • HOMO (-5.8 eV) localizes on the indole π-system, suggesting nucleophilic reactivity.

  • LUMO (-1.9 eV) resides primarily on the quinazolinone core, facilitating electrophilic interactions.

HOMO=5.8eV,LUMO=1.9eV\text{HOMO} = -5.8 \, \text{eV}, \quad \text{LUMO} = -1.9 \, \text{eV}

Research Challenges and Future Directions

  • Stereochemical Control: The piperidine’s chiral center necessitates asymmetric synthesis strategies.

  • Solubility Optimization: LogP ∼3.2 indicates moderate hydrophobicity; prodrug approaches may enhance bioavailability.

  • Target Deconvolution: Proteomics-based identification of binding partners remains critical for mechanism elucidation .

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